Product packaging for 2-AminoAMP(Cat. No.:CAS No. 60031-62-1)

2-AminoAMP

货号: B1212608
CAS 编号: 60031-62-1
分子量: 346.24 g/mol
InChI 键: WCNLOVDQFDDWLB-QYYRPYCUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Historical Perspectives on Nucleoside Analogues in Scientific Inquiry

The journey into the world of nucleoside analogues began in the mid-20th century, driven by the quest for agents that could interfere with the replication of cancer cells and viruses. wikipedia.org Recognizing that nucleosides are fundamental to the synthesis of DNA and RNA, researchers hypothesized that modified versions could act as impostors, disrupting these vital cellular processes. wikipedia.org This concept proved fruitful, leading to the development of numerous analogue compounds.

Early research in the 1940s and 1950s laid the groundwork, and by the 1960s, the first nucleoside analogue, cytarabine, was approved for treating leukemia. wikipedia.org The subsequent decades saw an expansion of this field, with modifications being explored on every part of the nucleoside structure: the nucleobase, the sugar moiety, and the phosphate (B84403) group. encyclopedia.pubchema.com The discovery that many of these analogues could terminate the growing DNA chain during replication was a significant breakthrough, particularly with the advent of the HIV/AIDS epidemic in the 1980s. This led to the development of dideoxynucleosides like zidovudine (B1683550) (AZT), the first FDA-approved drug for HIV. researchgate.net The history of nucleoside analogues is thus a story of rational drug design, where a deep understanding of biochemical pathways has enabled the creation of potent therapeutic agents. researchgate.netuchicago.edu

Foundational Research Contributions to the Understanding of Modified Purine (B94841) Nucleotides

The foundational research on 2-AminoAMP is intrinsically linked to its nucleobase, 2,6-diaminopurine (B158960) (DAP), first discovered in the DNA of the S-2L cyanophage in 1977. acs.org This discovery was significant as it presented a natural deviation from the canonical A, G, C, T alphabet. The key feature of DAP is its ability to form a third hydrogen bond with thymine (B56734) (or uracil), which confers greater stability to the nucleic acid duplex compared to the standard adenine-thymine pair. acs.orgoup.comnih.gov

This enhanced stability became a focal point of research. Studies demonstrated that incorporating DAP into short DNA oligomers could increase the duplex's melting temperature (Tm), a measure of its thermal stability. oup.comnih.gov This property made DAP-containing oligonucleotides valuable as primers for sequencing and PCR applications. oup.com

The synthesis of this compound and its corresponding triphosphate (dDTP) was another critical area of foundational research. oup.com Early methods focused on converting the commercially available 2-aminoadenosine (B16350) (2,6-diaminopurine-2′-deoxyribonucleoside) into its 5'-monophosphate derivative, which could then be further phosphorylated. oup.com The triphosphate form was shown to act as a true analogue of ATP in transcription, serving as a substrate for polymerases. oup.com These initial studies established this compound not just as a structural curiosity but as a functional building block for nucleic acid synthesis, paving the way for its use in a variety of biochemical investigations. uchicago.eduoup.com

FeatureAdenine (B156593) - Thymine (A-T) Pair2,6-Diaminopurine - Thymine (D-T) Pair
Number of Hydrogen Bonds 23
Effect on Duplex Stability Standard StabilityIncreased Thermal Stability (Higher Tm)
Significance Canonical base pair in DNAProvides enhanced binding affinity and structural stability

Evolution of Research Trajectories for this compound and Related Compounds

The research trajectory for this compound and its related compounds has evolved from initial structural and stability studies to more sophisticated applications in enzymology and as biochemical probes. A significant development was the use of 2-aminoadenosine (the nucleoside of this compound) as a "masked guanosine" precursor. Researchers found that the enzyme adenosine (B11128) deaminase (ADA) could specifically catalyze the hydrolytic deamination of 2-aminoadenosine derivatives, converting the 2-amino group to a hydroxyl group, thereby transforming the 2,6-diaminopurine base into guanine (B1146940). encyclopedia.pub This enzymatic conversion provided a convenient method for synthesizing sugar-modified guanosine (B1672433) analogues, which were otherwise difficult to produce chemically. nih.gov

Another major evolution in the application of modified purines has been in the development of fluorescent probes. nih.govthermofisher.com While not this compound itself, the related compound 2-aminopurine (B61359) (which lacks the 6-amino group) has been extensively used as a fluorescent probe. researchgate.netnih.gov Its fluorescence is sensitive to its local environment, particularly to stacking interactions within a DNA duplex. When a DNA-binding protein flips a base out of the helix—a mechanism used by many DNA methyltransferases and repair enzymes—the fluorescence of a strategically placed 2-aminopurine increases dramatically. researchgate.netnih.gov This has provided a powerful, real-time tool for studying the dynamics of DNA-protein interactions. researchgate.net

More recently, research has focused on developing novel and efficient chemical methods to incorporate 2,6-diaminopurine into oligonucleotides for therapeutic and diagnostic purposes, highlighting the enduring interest in the unique properties conferred by this modified purine. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N6O6P B1212608 2-AminoAMP CAS No. 60031-62-1

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

60031-62-1

分子式

C10H15N6O6P

分子量

346.24 g/mol

IUPAC 名称

[(2R,3S,4R,5R)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N6O6P/c11-5-7(17)4(1-21-23(18,19)20)22-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17H,1,11H2,(H2,12,13,14)(H2,18,19,20)/t4-,5-,7-,10-/m1/s1

InChI 键

WCNLOVDQFDDWLB-QYYRPYCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)N)N

手性 SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)N)N

规范 SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)N)N

产品来源

United States

Chemical Synthesis Strategies for 2 Aminoamp and Its Derivatives

De Novo Synthetic Pathways for the 2-Aminoadenosine (B16350) Monophosphate Nucleoskeleton

De novo synthesis refers to the construction of the molecule from simpler precursors, building the purine (B94841) ring and attaching the ribose sugar.

Strategic Approaches to Purine Ring System Construction

The purine ring system of 2-aminoadenine can be constructed through various synthetic routes. One strategy involves the synthesis of a tetrazolo[1,5-a]pyrimidine-6,7-diamine intermediate, followed by its transformation into triaminopyrimidine and subsequent cyclization into 2-aminopurine (B61359). mdpi.com Another approach utilizes 2,4,6-triaminopyrimidine, followed by cyclization of the vicinal diamine group, potentially using 5-nitrouracil (B18501) as a starting material. mdpi.com

Glycosidic Bond Formation Methodologies for Ribose Linkage

The glycosidic bond connects the purine base (2-aminoadenine) to the ribose sugar. This crucial carbon-nitrogen bond is adjacent to the sugar oxygen. beilstein-journals.org Various methodologies exist for forming this bond in nucleoside synthesis. These often involve the reaction between a protected sugar derivative and the purine base. The stereoselectivity of this reaction is a key consideration to ensure the formation of the desired β-anomer, which is characteristic of naturally occurring nucleosides. nih.gov Methods involving nucleophilic attack by carbon nucleophiles on the electrophilic anomeric center of the sugar are explored strategies for C-glycoside formation, which is related to the N-glycosidic bond in nucleosides. nih.gov Time-course reactions have shown that water evaporation can be a driving force for glycosylation product formation. chemrxiv.org

Phosphorylation Techniques for 5'-Monophosphate Formation

Phosphorylation at the 5' position of the ribose sugar is the final step in forming the nucleotide 2-AminoAMP. A common chemical method for synthesizing 2-amino-5'-adenylic acid involves the phosphorylation of 2-aminoadenosine. A protocol described by Hartel and Goebel (2000) utilized triethyl phosphate (B84403) and trichlorophosphate as condensing agents. This reaction proceeds at low temperatures (e.e., 0°C) with careful control of stoichiometry to minimize side reactions. The mechanism involves the activation of the 5'-hydroxyl group of 2-aminoadenosine by trichlorophosphate, followed by nucleophilic attack by the phosphate group from triethyl phosphate. Low temperature helps mitigate exothermic side reactions, while excess triethyl phosphate can ensure complete conversion.

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines chemical steps with enzymatic transformations to synthesize this compound. This approach can offer advantages in terms of specificity and efficiency.

Application of Polyphosphate Kinases (PPK) in Nucleotide Phosphorylation

Polyphosphate kinases (PPKs), particularly those belonging to family 2 (PPK2), are enzymes that catalyze the transfer of phosphate groups from inorganic polyphosphate (polyP) to nucleotides. mdpi.compnas.org PPK2 enzymes are attractive for nucleotide production and regeneration due to the cost-effectiveness of polyP as a phosphorylating agent. biorxiv.orgrsc.org PPK2s can phosphorylate nucleoside 5'-mono- as well as 5'-diphosphates. pnas.org

PPK2 enzymes are classified into three subclasses (I, II, and III) based on their substrate preference. pnas.orgasm.org Class I preferentially phosphorylates nucleoside diphosphates, while Class II converts nucleoside monophosphates into diphosphates. pnas.orgasm.org Class III PPK2 enzymes are capable of phosphorylating both nucleoside mono- and diphosphates, enabling the synthesis of ATP from AMP in a single step. asm.org

Studies have shown that certain PPK2 class III enzymes, such as EbPPK2 from an unclassified Erysipelotrichaceae bacterium, can efficiently catalyze the phosphorylation of base-modified AMP analogues, including 2-amino-AMP. rsc.orgrsc.orgresearchgate.net In one study, 2-amino-AMP was converted to the corresponding ATP analogue with a conversion rate of 64% in just 2 minutes under mild conditions (30 °C and pH 8). rsc.orgrsc.orgresearchgate.net This highlights the potential of PPK2 enzymes for the enzymatic phosphorylation of this compound to higher phosphorylated forms.

Enzymatic Derivatization of Precursor Compounds

Enzymes can also be used to modify precursor compounds, which are then converted to this compound or its derivatives. For example, adenosine (B11128) deaminase (ADA) can act on 2-aminoadenosine (also known as 2,6-diaminopurine (B158960) riboside, DAPR), converting it to guanosine (B1672433). cdnsciencepub.com This enzymatic conversion of a 2-aminoadenosine analogue to its guanine (B1146940) counterpart allows 2-aminoadenosine to be used as a "masked guanosine" precursor for modifications of the sugar moiety. cdnsciencepub.com

Nucleoside kinases are another class of enzymes that catalyze the phosphorylation of nucleosides to nucleoside monophosphates using a phosphate donor like ATP or GTP. mdpi.com Some nucleoside kinases, such as mammalian adenosine kinase (EC 2.7.1.20), have been shown to accept 2-aminoadenosine as a substrate for phosphorylation, converting it into this compound. qmul.ac.ukevitachem.com Deoxycytidine kinase (dCK) from Bacillus subtilis has also been reported to accept 2,6-diaminopurine 2'-deoxynucleoside as a substrate for phosphorylation. mdpi.com These enzymatic phosphorylation reactions offer a regioselective approach to synthesize nucleotide monophosphates from their corresponding nucleosides.

Enzymatic transglycosylation, catalyzed by enzymes like purine nucleoside phosphorylase (PNPase), can be used to synthesize modified nucleosides, which can then be phosphorylated. researchgate.net For instance, 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine was synthesized by enzymatic transglycosylation of 2,6-diaminopurine with 3′-deoxycytidine. researchgate.net

Derivatization and Analogue Synthesis for Structure-Activity Relationship Studies

Chemical Modification at the 2-Position of the Adenine (B156593) Base

The 2-position of the adenine base in this compound is a primary site for chemical modification. The presence of the amino group at this position allows for various reactions, including substitutions, conjugations, and the introduction of different functional groups. These modifications can alter the electronic properties, hydrogen bonding capabilities, and steric profile of the molecule, thereby influencing its binding affinity and biological activity. For instance, introducing a fluorine atom at the 2-position of 2-fluoro-6-amino-adenosine has been used as a strategy in oligonucleotide synthesis, allowing for subsequent functionalization at the 2-position. acs.org

Synthesis of Ribose-Modified this compound Analogues (e.g., 2'-Deoxy Derivatives)

Modifications to the ribose sugar moiety are another important avenue for generating this compound analogues. The synthesis of 2'-deoxy derivatives, where the hydroxyl group at the 2' position of the ribose sugar is removed, is a common modification. acs.org This alteration can impact the conformation of the nucleotide and its stability, particularly in nucleic acid contexts. The synthesis of 2'-deoxy-cADPR, an analogue of cyclic ADP-ribose, has been reported, and studies have investigated the effect of the 2'-OH deletion on its activity. acs.org The synthesis of ribose-modified nucleosides and nucleotides often involves specific chemical reactions to introduce or remove functional groups at different positions of the sugar ring. madridge.org For example, the synthesis of 2'-deoxy-D-ribose derivatives can be achieved from 2-deoxy-D-ribose through various chemical transformations. nih.gov, rsc.org, researchgate.net

Preparation of Base-Modified Analogues (e.g., 8-amino-AMP)

Beyond the 2-position, other positions on the adenine base can be modified to create this compound analogues. The synthesis of 8-substituted adenine nucleotides, such as 8-amino-AMP, is a notable example. nih.gov, rsc.org These modifications can influence the syn-anti conformation of the base relative to the sugar, which is critical for interactions with enzymes and other proteins. The synthesis of an 8-spin-labeled analogue of AMP, 8-[[[(2,2,5,5-tetramethyl-1-oxy-3-pyrrolidinyl)carbamoyl]methyl]thio]adenosine 5'-phosphate (8-slAMP), has been described as a facile procedure yielding high yields. nih.gov Studies on 8-substituted cyclic ADP-ribose analogues have shown that modifications at the 8-position can lead to compounds with antagonist activity. rsc.org

Introduction of Functional Tags for Research Probes

Introducing functional tags into this compound and its analogues is essential for developing research probes to study their interactions with biological molecules and pathways. These tags can include fluorescent labels, biotin (B1667282) tags, or spin labels, allowing for detection, isolation, or spectroscopic analysis. The synthesis of tagged nucleotides typically involves coupling the functional tag to a specific position on the base, sugar, or phosphate group, often requiring careful reaction conditions to maintain the integrity of the nucleotide structure. For instance, spin-labeled AMP analogues have been synthesized for binding studies with enzymes. nih.gov The introduction of amine-containing ligands at the 2-position of oligonucleotides containing a modified adenine base has also been demonstrated. acs.org

Purification and Isolation Techniques for Synthetic this compound Analogues

The purification and isolation of synthetic this compound analogues from reaction mixtures are critical steps to obtain compounds of sufficient purity for biological studies and applications. Synthetic procedures often yield a mixture of the desired product, unreacted starting materials, byproducts, and reagents. Various chromatographic techniques are commonly employed for the purification of nucleotides and their analogues.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used technique for both analysis and purification of synthetic nucleotides and peptides due to its high resolution and sensitivity. explorationpub.com, mdpi.com It can be used for initial analysis and large-scale purification. explorationpub.com Other chromatographic methods include ion-exchange chromatography, which separates compounds based on their charge, and size exclusion chromatography, which separates based on molecular size. tecnic.eu Cation-exchange chromatography has been shown to be effective for removing excess starting materials, such as 2-aminopyridine, from reaction mixtures containing pyridylaminated carbohydrates and related compounds. nih.gov

Other purification techniques may include solid-phase extraction (SPE), which can be used for prepurification to increase the purity level before further chromatographic steps. chromatographyonline.com Crystallization and liquid-liquid extraction are also classical techniques that can be applied depending on the properties of the synthesized analogue. atlanchimpharma.com, chromatographyonline.com The choice of purification method depends on the specific chemical properties of the analogue, the scale of the synthesis, and the required level of purity. atlanchimpharma.com Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis are used to characterize the purified compounds and confirm their structure and purity. atlanchimpharma.com, mdpi.com, mdpi.com

Enzymatic Interactions and Catalytic Regulation Mediated by 2 Aminoamp

Adenosine (B11128) Monophosphate-Activated Protein Kinase (AMPK) Modulation

AMPK is a critical sensor of cellular energy status, activated by rising AMP:ATP ratios to restore energy homeostasis. wikipedia.orgfrontiersin.org While the enzyme is allosterically regulated by adenosine monophosphate (AMP), research into the specific modulatory effects of 2-AminoAMP is not extensively documented in publicly available scientific literature. The following sections reflect the current lack of specific data on the interaction between this compound and AMPK.

Allosteric Activation Mechanisms of AMPK by this compound

There is currently no direct scientific evidence detailing a specific mechanism for the allosteric activation of AMPK by this compound. The canonical activation of AMPK involves AMP binding to the γ-subunit, which induces conformational changes that promote the phosphorylation of threonine 172 on the α-subunit by upstream kinases and allosterically activates the already phosphorylated enzyme. nih.govahajournals.org Other AMP mimetics, such as ZMP (derived from AICAR) and cordycepin (B1669437) monophosphate, are known to mimic these effects of AMP. mdpi.commdpi.comencyclopedia.pub However, similar studies explicitly investigating this compound's role as a direct allosteric activator are not present in the available literature.

Comparative Binding Affinity with Canonical AMP

Data comparing the binding affinity of this compound to the nucleotide-binding sites on the AMPK γ-subunit with that of canonical AMP is not available in the current body of scientific research. The affinity of AMP for AMPK is complex, involving multiple binding sites with different affinities that are crucial for the enzyme's graded response to cellular energy levels. nih.gov Without specific comparative studies, the potential affinity and competitive nature of this compound in relation to AMP remain unknown.

Impact on AMPK Isoform Activity (e.g., AMPKα2)

The specific impact of this compound on the activity of different AMPK isoforms, such as those containing the AMPKα2 catalytic subunit, has not been characterized. AMPK exists as multiple heterotrimeric isoforms with tissue-specific expression and potentially distinct functions. nih.gov For example, the α1 and α2 isoforms have been shown to have different roles in regulating metabolism and cognitive function. embopress.org However, the literature lacks studies designed to test the effect of this compound on any of these specific AMPK isoform complexes.

Interaction with Poly(A) Polymerase (PAP)

Poly(A) Polymerase is a template-independent enzyme responsible for adding a poly(A) tail to the 3' end of pre-mRNA, a critical step for mRNA stability, export, and translation. jenabioscience.combiosearchtech.com The interaction of this enzyme with modified nucleotides, including 2-Amino-ATP, has been a subject of investigation.

Substrate Specificity of PAP for 2-Amino-ATP

Research indicates that Poly(A) Polymerase can recognize and utilize 2-Amino-ATP as a substrate for polyadenylation. Studies on yeast poly(A) polymerase (yPAP) have described C-2 modified ATP analogs, including 2-Amino-ATP, as "excellent substrates". nih.govresearchgate.net

However, the efficiency of this utilization can vary depending on the specific enzyme source. In comparative studies, yeast PAP (YPAP) was found to be significantly less efficient at using 2-Amino-ATP compared to E. coli poly(A) polymerase (EPAP) for tailing RNA oligos. biorxiv.org Similarly, when using longer RNA substrates, YPAP added poly(mA) tails from 2'-OMe-ATP much more efficiently than it used 2-Amino-ATP. biorxiv.org This suggests that while 2-Amino-ATP is a recognized substrate, its incorporation efficiency is context-dependent.

Substrate Utilization by Poly(A) Polymerase (PAP) Variants
Enzyme SourceSubstrateObserved ActivityReference
Yeast (yPAP)2-Amino-ATPDescribed as an "excellent substrate". nih.govresearchgate.net
Yeast (YPAP)2-Amino-ATPLess efficient at utilization compared to EPAP and less efficient than its own utilization of 2'-OMe-ATP. biorxiv.org
E. coli (EPAP)2-Amino-ATPMore efficient at utilization for tailing RNA oligos compared to YPAP under the same conditions. biorxiv.org

Mechanisms of Polyadenylation Inhibition by this compound Analogues

The available scientific literature does not identify this compound or its triphosphate form as an inhibitor of polyadenylation. In fact, studies show that substitution at the C-2 position of the adenine (B156593) base, as in 2-Amino-ATP, has little to no effect on the resulting length of the poly(A) tail synthesized by yeast PAP, indicating a lack of inhibitory action. nih.govresearchgate.net

In contrast, inhibition and chain termination of polyadenylation are strongly associated with ATP analogues modified at the C-8 position, such as 8-Amino-ATP and 8-Chloro-ATP. nih.govnih.gov The mechanism for this inhibition by C-8 substituted adenosine analogs involves a conformational shift in the ribose sugar. These analogs favor a C-2'-endo sugar pucker conformation, which is more typical of DNA, rather than the C-3'-endo conformation characteristic of RNA. This altered geometry is likely unfavorable for the catalytic process of polyadenylation, leading to chain termination. nih.gov

Chain Termination Effects of Modified ATP Analogues on RNA Synthesis

The incorporation of nucleotide analogues into a growing RNA chain is a critical area of study, with some analogues acting as chain terminators, effectively halting RNA synthesis. The triphosphate form of this compound, 2-aminoadenosine-5'-triphosphate (2-amino-ATP), has been examined for its effects on RNA polymerases, particularly poly(A) polymerase (PAP), which catalyzes the addition of a poly(A) tail to the 3'-end of eukaryotic mRNAs.

While 2-amino-ATP is readily incorporated, its efficiency can vary between polymerases from different species. For instance, yeast poly(A) polymerase (yPAP) is much less efficient at using 2-amino-ATP compared to the poly(A) polymerase from E. coli (EPAP). biorxiv.org The ability of RNA polymerases to incorporate 2-amino-ATP without terminating the chain highlights the specific structural requirements for chain termination, which are not met by the C-2 amino substitution. nih.gov This property makes C-2 modified analogues like 2-amino-ATP useful tools for studying the process of polyadenylation without inducing premature termination. nih.gov

Table 1: Effects of Modified ATP Analogues on Poly(A) Polymerase Activity
ATP AnaloguePosition of ModificationEffect on PolyadenylationChain Termination
2-amino-ATPC-2Excellent substrate, little effect on tail lengthNo
2-chloro-ATPC-2Excellent substrate, little effect on tail lengthNo
8-amino-ATPC-8Moderate reduction in tail lengthYes
8-azido-ATPC-8Moderate reduction in tail lengthYes
8-Br-ATPC-8Substantial reduction in tail lengthYes (No primer extension)
8-Cl-ATPC-8Substantial reduction in tail lengthYes (No primer extension)

Specificity Towards AMP Deaminases

Analysis of Negligible Activity Due to Steric Hindrance

AMP deaminase (AMPD) is a key enzyme in the purine (B94841) nucleotide cycle, catalyzing the irreversible deamination of adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP) and ammonia. rupahealth.com The specificity of this enzyme for its substrate is crucial for the proper regulation of cellular energy metabolism. Research has demonstrated that AMP deaminases exhibit negligible activity towards this compound. This lack of reactivity is attributed to steric hindrance caused by the presence of an amino group at the 2-position of the purine ring.

The active site of AMP deaminase is precisely configured to accommodate the structure of AMP. The substitution of the hydrogen atom at the C-2 position with a bulkier amino group, as in this compound, creates a physical or spatial barrier. This "steric clash" prevents the analogue from binding effectively within the catalytic site of the enzyme, thereby inhibiting the deamination reaction from proceeding. This high degree of substrate specificity underscores the precise molecular recognition required for enzymatic catalysis. While human adenosine deaminase-like protein 1 (ADAL1) can act on some N6-substituted purine analogues, its activity is also sensitive to modifications on the purine ring system, further highlighting the importance of substrate structure. oup.com

Implications for Nucleotide Metabolism Pathways

The inability of AMP deaminase to process this compound has significant implications for nucleotide metabolism, particularly the purine nucleotide cycle. This cycle is vital for maintaining cellular energy homeostasis, especially in skeletal muscle during periods of high energy demand like strenuous exercise. rupahealth.commedlineplus.gov The deamination of AMP to IMP is a critical step that pulls the equilibrium of the adenylate kinase reaction (2 ADP ↔ ATP + AMP) towards ATP production and generates fumarate (B1241708), an intermediate of the Krebs cycle, thereby linking nucleotide metabolism with cellular respiration. nih.gov

A deficiency in AMPD1, the gene encoding the muscle-specific isoform of AMP deaminase, leads to a metabolic myopathy characterized by exercise intolerance, fatigue, and muscle pain. orpha.netmedlineplus.gov In this condition, AMP cannot be efficiently converted to IMP, disrupting the purine nucleotide cycle and impairing energy production. rupahealth.com If this compound were to be present in cells, its resistance to deamination would mimic the effects of AMPD deficiency. By not being converted to IMP, this compound would fail to contribute to the production of fumarate and ammonia, key regulators of glycolysis. mhmedical.com This would disrupt the delicate balance of adenine nucleotides, potentially leading to an accumulation of AMP analogues and a reduced capacity for ATP generation, thereby compromising cellular energetic pathways. tellmegen.com

Interactions with Phosphodiesterases (PDEs)

Modulation of Cyclic Nucleotide Hydrolysis by PDE Subtypes

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by catalyzing the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms. nih.govnih.gov The PDE superfamily is divided into 11 families, which exhibit different specificities for their cyclic nucleotide substrates. mdpi.com This differential specificity is fundamental to the compartmentalization and regulation of cyclic nucleotide signaling.

cAMP-Specific PDEs : Families PDE4, PDE7, and PDE8 selectively hydrolyze cAMP. mdpi.com

cGMP-Specific PDEs : Families PDE5, PDE6, and PDE9 are specific for cGMP. mdpi.com

Dual-Specificity PDEs : Families PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP. mdpi.com

The activity of these PDEs is not static; it is regulated by various factors, allowing for dynamic control over cyclic nucleotide levels. For example, PDE1 isoforms are activated by the calcium-calmodulin (Ca²⁺-CaM) complex, directly linking Ca²⁺ signaling to cyclic nucleotide degradation. mdpi.com PDE2 is allosterically activated by cGMP, which increases its rate of cAMP hydrolysis. researchgate.net In contrast, PDE3 is competitively inhibited by cGMP, meaning that an increase in cGMP can protect cAMP from being degraded by this enzyme family. researchgate.net This complex regulation allows for intricate control over the duration, magnitude, and location of cyclic nucleotide signals within the cell. mdpi.com

Table 2: Substrate Specificity and Regulation of Major Phosphodiesterase Families
PDE FamilySubstrate SpecificityKey RegulatorsRole in Cross-talk
PDE1cAMP and cGMPActivated by Ca²⁺/CalmodulinInhibited by cGMP (cAMP hydrolysis)
PDE2cAMP and cGMPActivated by cGMPNegative cGMP-cAMP cross-talk
PDE3cAMP and cGMPInhibited by cGMPPositive cGMP-cAMP cross-talk
PDE4cAMPRegulated by PKA-mediated phosphorylation-
PDE5cGMPRegulated by PKG-mediated phosphorylation-

Regulatory Cross-talk in Cyclic Nucleotide Signaling Pathways

The existence of dual-substrate PDEs that are themselves regulated by cyclic nucleotides creates a sophisticated network of "cross-talk" between the cAMP and cGMP signaling pathways. ahajournals.org This interaction is critical for integrating diverse extracellular signals into a coherent cellular response. The most prominent examples of this regulatory interplay involve PDE2 and PDE3. mdpi.comresearchgate.net

The activation of PDE2 by cGMP binding to its allosteric GAF-B domain provides a mechanism for "negative cross-talk". When cellular cGMP levels rise (for instance, in response to nitric oxide), PDE2 becomes more active in hydrolyzing cAMP. researchgate.net This results in a decrease in intracellular cAMP concentration, effectively allowing the cGMP pathway to antagonize cAMP-mediated effects. mdpi.com This mechanism is important in various physiological processes, including the regulation of aldosterone (B195564) secretion and cardiac function. ahajournals.org

Conversely, PDE3 mediates "positive cross-talk". Because cGMP acts as a competitive inhibitor of cAMP hydrolysis by PDE3, an increase in cGMP levels can lead to a localized increase in cAMP levels by preventing its degradation. researchgate.net This allows signals that elevate cGMP to potentiate or support cAMP-dependent signaling pathways. This intricate balance between PDE2 and PDE3 activity, dictated by the local concentrations of cGMP, allows for fine-tuned, bidirectional regulation between the two major cyclic nucleotide signaling cascades, ensuring specific and appropriate cellular outcomes. ahajournals.org

Other Enzymatic Systems and Binding Proteins

The influence of this compound and its related purine structures extends to various enzymatic systems beyond its primary interactions. The unique structural characteristics of these compounds allow them to serve as allosteric modulators, research probes, and templates for inhibitor design. This section explores their roles in activating myophosphorylase-b, their potential as markers for enzyme activity, and the extensive research into the related compound 2-aminopurine (B61359) as a kinase inhibitor.

Myophosphorylase, also known as glycogen (B147801) phosphorylase, is the enzyme in muscle responsible for breaking down glycogen into glucose-1-phosphate, providing a rapid source of energy for muscle cells. wikipedia.org The enzyme exists in two primary forms: a generally more active, phosphorylated form called phosphorylase 'a', and a less active, dephosphorylated form known as myophosphorylase-b. wikipedia.org

The activity of myophosphorylase-b is critically regulated by allosteric mechanisms. It is activated by an increase in the cellular concentration of adenosine monophosphate (AMP), which signals a low energy state in the cell. wikipedia.org Conversely, it is allosterically inactivated by high levels of ATP and glucose-6-phosphate, indicating an energy-replete state. wikipedia.org While direct studies detailing the specific activation of myophosphorylase-b by this compound are not extensively covered in the provided research, the established mechanism of activation by AMP provides a framework for understanding how AMP analogs could function. The binding of AMP to an allosteric site on myophosphorylase-b induces a conformational change from the inactive (T or tense) state to the active (R or relaxed) state, thereby increasing its catalytic activity. wikipedia.org In certain genetic disorders like McArdle disease, where myophosphorylase activity is deficient, understanding allosteric activation is crucial, as some mutations may still allow for activation via AMP. wikipedia.orgnih.gov

Table 1: Allosteric Regulators of Myophosphorylase-b

Regulator Effect on Activity Cellular Condition Signaled
AMP Activation Low Energy State
ATP Inactivation High Energy State

This table is based on the established regulatory mechanisms of myophosphorylase-b. wikipedia.org

Enzyme markers are proteins that, when measured, can provide information about organ function or tissue damage. healthline.comapollohospitals.com These tests analyze specific enzyme activity, and abnormal levels can help diagnose and monitor various conditions. healthline.commedlineplus.gov While this compound itself is not commonly cited as a direct enzyme marker, the related compound 2-aminopurine serves as a powerful fluorescent probe for studying enzyme-substrate interactions, effectively acting as a marker for specific molecular events. caymanchem.com

2-aminopurine is a fluorescent analog of adenosine and guanosine. caymanchem.com This property allows it to be incorporated into nucleic acids to probe their structure and dynamics. caymanchem.com A key application is its use as a probe for DNA base flipping by enzymes such as methyltransferases. caymanchem.com This process is crucial for DNA modification and repair. The fluorescence of 2-aminopurine is sensitive to its local environment, particularly to stacking with adjacent bases. When a methyltransferase flips the 2-aminopurine-containing base out of the DNA helix and into its active site, the change in the environment leads to a detectable change in fluorescence, thereby "marking" the enzymatic action. caymanchem.com This utility as a site-specific probe highlights the potential of purine analogs in developing sophisticated assays for enzyme activity.

Furthermore, assays like the Aldefluor test use specific substrates to measure the activity of aldehyde dehydrogenase (ALDH) enzymes, which themselves are used as markers for stem cell populations. nih.gov This illustrates the principle of using enzymatic activity itself as a quantifiable marker. nih.gov

Significant research has been conducted on 2-aminopurine and its derivatives as inhibitors of protein kinases, a class of enzymes that regulate a vast array of cellular processes. caymanchem.comnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

2-aminopurine is recognized as a protein kinase inhibitor that can override cell cycle checkpoints induced by DNA damage. nih.gov It has been shown to suppress the phosphorylation of the tumor suppressor protein p53 in response to genotoxic stress by inhibiting kinases such as ATM and ATR. nih.gov This inhibition allows cells to bypass cell cycle arrest, a mechanism with profound implications for cancer biology research. nih.gov

Derivatives of 2-aminopurine have been systematically designed and synthesized to target specific kinases with greater potency and selectivity. A major focus has been on Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression. acs.org For instance, a series of 2-aminopurine derivatives were developed as CDK2 inhibitors for potential use against triple-negative breast cancer. Structure-activity relationship (SAR) studies revealed that substitutions at the C-6 position of the purine ring significantly influenced inhibitory activity.

Table 2: Inhibitory Activity of Selected 2-Aminopurine Derivatives against CDK2

Compound Modification CDK2 IC₅₀ (µM)
5a 6-position benzene (B151609) substituted purine 0.31
11a 6-position phenylamino (B1219803) group 0.31
11c 6-position phenylamino group (variant) 0.11

| 11d | 6-position meta-amino group | 0.23 |

Data sourced from a study on the design of 2-aminopurine derivatives as CDK2 inhibitors. IC₅₀ represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

This research demonstrates the value of the 2-aminopurine scaffold in medicinal chemistry for developing targeted therapeutic agents. chemrxiv.org By modifying the core structure, researchers can fine-tune selectivity and potency against specific kinase targets. acs.org

Table 3: List of Compounds

Compound Name
This compound
2-Aminopurine
Adenosine Monophosphate (AMP)
Adenosine Triphosphate (ATP)
Glucose-1-phosphate

Cellular and Molecular Mechanisms Involving 2 Aminoamp

Role in Nucleotide Biosynthesis and Interconversion Dynamics

As an analogue of AMP, 2-AminoAMP is recognized by cellular enzymatic machinery involved in nucleotide metabolism, allowing it to serve as a substrate for the synthesis of higher-energy phosphate (B84403) compounds.

Research has demonstrated that this compound functions as a direct precursor in the synthesis of its corresponding diphosphate (B83284) (2-AminoADP) and triphosphate (2-AminoATP) forms. This conversion is a critical step, as the triphosphate version of a nucleotide is the form primarily used in most cellular energy-requiring reactions.

The enzymatic phosphorylation of this compound to 2-AminoATP has been efficiently achieved using specific enzymes. For instance, a promiscuous polyphosphate kinase 2 class III enzyme, EbPPK2, has been shown to effectively catalyze the conversion. In one study, this enzyme converted this compound to the corresponding ATP analogue with high efficiency. rsc.org This chemo-enzymatic strategy highlights the compound's ability to be integrated into the cell's nucleotide pool. rsc.org The process involves the sequential addition of phosphate groups, a fundamental reaction in cellular bioenergetics.

Table 1: Enzymatic Conversion of C2-Modified AMP Analogues to ATP Analogues by EbPPK2 This table presents data on the conversion efficiency of various AMP analogues modified at the C2 position into their corresponding ATP forms after a 2-minute reaction with the EbPPK2 enzyme. rsc.org

AMP AnalogueModification at C2% Conversion to ATP Analogue (2 min)
2-Chloro-AMP Chloro (-Cl)70%
2-Fluoro-AMP Fluoro (-F)71%
2-Amino-AMP Amino (-NH2)64%

Data sourced from Chemical Science (RSC Publishing). rsc.org

Cellular energy transfer is primarily driven by the hydrolysis of high-energy phosphoanhydride bonds in ATP, releasing energy to power cellular work. nih.gov By serving as a substrate for the synthesis of 2-AminoATP, this compound indirectly participates in these energy transfer systems. Once synthesized, 2-AminoATP can act as an energy currency molecule, similar to canonical ATP.

The energy stored within the phosphate bonds of 2-AminoATP can be released upon hydrolysis to 2-AminoADP and inorganic phosphate (Pi). This released energy can then be coupled to endergonic (energy-requiring) reactions, such as enzymatic synthesis, muscle contraction, and active transport across membranes. nih.gov Therefore, the interconversion between this compound, 2-AminoADP, and 2-AminoATP allows this modified nucleotide to be integrated into the continuous cycle of energy storage and utilization that sustains cellular life.

Precursor Function in ATP and ADP Synthesis

Modulation of Cellular Signaling Pathways

Beyond its role in energy metabolism, this compound and its derivatives can influence the complex networks of cellular signaling that govern cell growth, proliferation, and stress responses.

The AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, activated by rising ratios of AMP/ATP and ADP/ATP. nih.govresearchgate.net This activation triggers a cascade that shifts the cell from anabolic (energy-consuming) processes to catabolic (energy-producing) processes to restore energy balance. nih.gov

As an analogue of AMP, this compound can influence this pathway. It has been reported to act as an AMP mimetic, binding to the regulatory gamma subunit of the AMPK complex. mdpi.com One report suggests that this compound binds to AMPK with a significantly higher affinity than AMP itself. By binding to AMPK, this compound can allosterically activate the kinase, initiating the downstream signaling cascade. researchgate.net This positions this compound as a potential modulator of the central metabolic checkpoint controlled by AMPK, thereby affecting processes like glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. nih.govfrontiersin.org

Protein kinases are enzymes that regulate the function of other proteins by adding phosphate groups to them, a process known as phosphorylation. researchgate.net this compound can impact protein kinase activities through at least two distinct mechanisms.

Firstly, by activating AMPK, this compound can indirectly influence the phosphorylation of AMPK's downstream targets. A key target of AMPK in the context of cellular stress is the tumor suppressor protein p53. researchgate.net Studies have shown that AMPK activation leads to the phosphorylation of p53 at specific sites, such as Serine 15 in humans. researchgate.net This phosphorylation is a crucial event that can stabilize p53 and enhance its function as a transcription factor, leading to outcomes like cell cycle arrest. researchgate.net Thus, by modulating AMPK, this compound can potentially trigger p53 phosphorylation and activate this critical checkpoint.

Secondly, the triphosphate form, 2-AminoATP, can act as a competitive substrate for the vast number of protein kinases that use ATP as their phosphate donor. ashpublications.orgnih.gov The substitution of ATP with 2-AminoATP in the active site of a kinase could alter the kinetics or outcome of the phosphorylation event, thereby modulating the activity of numerous signaling pathways dependent on protein kinase function.

Table 2: Key Functional Domains of the p53 Protein This table outlines the primary domains of the p53 protein and notes the sites susceptible to phosphorylation, which are critical for its activation and function. researchgate.net

DomainAmino Acid ResiduesKey FunctionsPost-Translational Modifications
Transactivation Domain 1 (TAD-1) 1-39Transcriptional activationPhosphorylation
Transactivation Domain 2 (TAD-2) 40-60Transcriptional activationPhosphorylation
Proline-Rich Domain (PRD) 61-93Apoptosis inductionPhosphorylation
DNA-Binding Domain (DBD) 94-292Binds to specific DNA sequences-
Oligomerization Domain (OD) 323-355Formation of tetramers-
C-terminal Regulatory Domain (CTR) 356-393Regulation of DNA bindingAcetylation, Ubiquitination

Data sourced from ResearchGate. researchgate.net

The regulation of gene expression is a multi-layered process that this compound can influence indirectly. Its impact stems from its roles in both signal transduction and as a component of nucleic acids.

One primary route of influence is through the AMPK signaling cascade. Once activated, AMPK can phosphorylate a host of transcription factors and chromatin-modifying enzymes. uniprot.org These include p53, CREB-regulated transcription coactivator 2 (CRTC2), and histone H2B. researchgate.netuniprot.org Phosphorylation of these targets by AMPK alters their activity, leading to widespread changes in the expression of genes involved in metabolism, cell cycle control, and stress response. By potentially activating AMPK, this compound can initiate these transcriptional reprogramming events.

A second mechanism involves the incorporation of its triphosphate derivative, 2-AminoATP, into RNA molecules during transcription. nih.gov Research has shown that modified nucleotides, including 2-AminoATP, are accepted as substrates by RNA polymerases. rsc.orgnih.gov The presence of a modified base within an mRNA transcript can have significant consequences for post-transcriptional regulation. For example, chemical modifications to RNA are known to affect mRNA stability, processing, translation efficiency, and interaction with RNA-binding proteins, all of which are critical layers of gene expression control. Studies on the related compound 8-amino-adenosine have shown that its triphosphate form can be incorporated into RNA and act as a transcription chain terminator, demonstrating the profound impact such analogues can have on gene expression. nih.govnih.gov

Regulation of Gene Expression Pathways

Mechanisms of Action in Biological Systems (In Vitro and Pre-clinical)

Cellular metabolism encompasses all the biochemical reactions that sustain life, broadly divided into catabolism (breaking down molecules for energy) and anabolism (synthesizing complex molecules). khanacademy.org A central aspect of this is energy metabolism, which revolves around the generation and use of adenosine (B11128) triphosphate (ATP). Cancer cells, in particular, exhibit reprogrammed metabolism to support their rapid proliferation, often showing increased reliance on pathways like glycolysis and glutaminolysis. nih.gov

Investigations into adenosine analogues, including derivatives of this compound, have revealed significant effects on cellular energy metabolism. In various cancer cell models, including multiple myeloma, mantle cell lymphoma, and breast cancer, treatment with 8-chloro-adenosine (a related C-8 substituted analogue) and 8-amino-adenosine (the nucleoside form of this compound) leads to a rapid decrease in intracellular ATP levels. nih.gov Mechanistic studies suggest that the diphosphate form of these analogues can act as a substrate for ATP synthase, while the triphosphate form can be an allosteric inhibitor of this crucial mitochondrial enzyme. nih.gov

This direct interference with ATP production represents a major disruption of cellular energy metabolism. A reduction in the cellular ATP pool would have widespread consequences, affecting numerous energy-dependent processes, from macromolecule synthesis to cellular signaling. While direct, comprehensive metabolic profiling of cells treated specifically with this compound is not extensively detailed in the available literature, its demonstrated impact on ATP levels points to a profound effect on the bioenergetic state of the cell. This disruption of energy balance is a key component of its biological activity.

The anticancer properties of various compounds often stem from their ability to selectively interfere with the cellular processes of cancer cells. Common mechanisms include the disruption of cellular membranes, induction of programmed cell death (apoptosis), and inhibition of essential biosynthetic pathways. acs.org Apoptosis, a regulated process of cell elimination, can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of executioner caspases that dismantle the cell. nih.govgenome.jpmdpi.com

For this compound, a primary biochemical principle underlying its anticancer potential is the inhibition of polyadenylation. nih.govresearchgate.net As described previously, its triphosphate derivative, 8-amino-ATP, functions as a chain terminator for poly(A) polymerase. nih.gov This action has significant implications for cancer biology. Many oncogenes, which drive cancer cell proliferation and survival, encode for mRNAs with very short half-lives. nih.gov The stability of these transcripts is heavily dependent on a functional poly(A) tail. By inhibiting polyadenylation, this compound can lead to the rapid degradation of these key oncogenic mRNAs, effectively shutting down the production of proteins that are critical for the cancer cell's survival and growth. nih.gov

This mechanism provides a clear biochemical basis for its cytotoxic effects against cancer cells. The resulting decline in the levels of short-lived, crucial proteins can trigger downstream stress responses, ultimately leading to cell death. While the specific apoptotic pathways activated by this compound have not been fully elucidated, the disruption of fundamental processes like mRNA maturation and energy metabolism is a known trigger for the intrinsic apoptotic pathway, which is initiated by cellular stress. teachmeanatomy.info

Cells have evolved sophisticated sensing mechanisms to adapt to fluctuations in nutrient availability, particularly amino acids. Two key signaling pathways that govern this response are the mammalian target of rapamycin (B549165) (mTOR) pathway and the general control nonderepressible 2 (GCN2) pathway. nih.govfrontiersin.org Under nutrient-rich conditions, mTORC1 is active and promotes protein synthesis and cell growth. unl.pt Conversely, during amino acid starvation, the accumulation of uncharged tRNAs activates the GCN2 kinase. khanacademy.orgnih.gov Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis but paradoxically promotes the translation of specific stress-response genes, most notably the transcription factor ATF4. nih.govembopress.org

As an amino acid derivative, this compound is positioned at the intersection of these nutritional stress pathways. Although direct studies of this compound's effect on GCN2 or mTOR signaling are limited, its known biological activities allow for informed hypotheses. The inhibition of polyadenylation and subsequent disruption of protein synthesis by this compound mimics a state of cellular stress similar to that induced by amino acid deprivation. Such a disruption would likely trigger the GCN2-eIF2α-ATF4 pathway as the cell attempts to cope with impaired protein production. khanacademy.org Furthermore, the observed decrease in cellular ATP levels caused by related adenosine analogues would also signal energy stress, a condition known to inhibit mTORC1 activity through AMP-activated protein kinase (AMPK). nih.gov Therefore, this compound likely exerts its effects in part by manipulating these core nutritional stress and energy-sensing pathways, pushing the cell towards a state of growth arrest or apoptosis.

Investigations into Anticancer Mechanisms (General Biochemical Principles)

Conformational Studies and Molecular Recognition

The three-dimensional structure of nucleotides is a critical determinant of their function and recognition by enzymes. A key aspect of this structure is the conformation of the furanose (ribose) ring, a phenomenon known as sugar pucker. The ribose ring is not flat and typically exists in a dynamic equilibrium between two major conformations: C-3'-endo and C-2'-endo. In the C-3'-endo conformation, the C3' atom is displaced on the same side of the furanose ring as the base, which is characteristic of nucleotides in A-form helices like those found in RNA. In the C-2'-endo conformation, the C2' atom is displaced on this side, a conformation typical of B-form DNA.

Nuclear Magnetic Resonance (NMR) spectroscopy studies have been instrumental in analyzing this equilibrium. For this compound (8-amino-AMP) and related C-8 substituted adenosine analogues, these studies have revealed a significant shift in this equilibrium. nih.govresearchgate.net While standard ribonucleotides like AMP show a preference for the C-3'-endo or a balanced equilibrium, the introduction of a substituent at the C-8 position, such as an amino group, forces the ribose into a predominantly C-2'-endo conformation. researchgate.netacs.org This shift is quantifiable; for instance, while AMP exists in a C-2'-endo conformation approximately 52% of the time, 8-substituted analogues like 8-amino-cADPR and 8-bromo-cADPR show a C-2'-endo population of around 60% and 62-67%, respectively. acs.org

This conformational preference is believed to be a key factor in the molecular mechanism of this compound's biological activity. nih.govresearchgate.net For an enzyme like poly(A) polymerase, which acts on RNA, the substrate is expected to adopt an RNA-like C-3'-endo pucker. The strong preference of 8-amino-ATP for the DNA-like C-2'-endo conformation likely places the nucleotide in an unfavorable position for the enzymatic reaction, contributing to the observed chain termination of polyadenylation. nih.govresearchgate.net

Table 1: Conformational Preference of Adenosine Analogues

This interactive table summarizes the preferred sugar pucker conformation based on NMR analysis.

Compound Substituent at C-8 Predominant Sugar Pucker Conformation Approximate % C-2'-endo Reference
AMP Hydrogen Mixed (slight C-3'-endo preference) ~52% acs.org
This compound (8-amino-AMP) Amino C-2'-endo Not explicitly quantified, but shifted to favor C-2'-endo researchgate.net
8-amino-cADPR Amino C-2'-endo ~60% acs.org
8-bromo-cADPR Bromo C-2'-endo 62-67% acs.org

Role of Structural Modifications on Biochemical Interactions

The relationship between a molecule's chemical structure and its biological activity, known as the structure-activity relationship (SAR), is a foundational concept in medicinal chemistry and molecular biology. wikipedia.orggardp.org SAR analysis allows for the determination of which chemical groups are responsible for a molecule's biological effects. wikipedia.org This principle is central to understanding the biochemical interactions of this compound. The introduction of an amino group at the C2 position of the adenine (B156593) ring is a critical structural modification that significantly influences its molecular interactions.

One of the most well-documented consequences of this modification is its effect on enzymatic activity. Research has shown that AMP deaminases, enzymes crucial for purine (B94841) metabolism, exhibit negligible activity towards this compound. This resistance is attributed to steric hindrance from the C2 amino group, which prevents the molecule from properly fitting into the enzyme's active site.

To understand the impact of such modifications more broadly, it is useful to consider other structural alterations to the AMP molecule and their biochemical consequences. For instance, modifications at the C8 position of the adenosine base have been shown to significantly affect interactions with poly(A) polymerase (PAP), an enzyme involved in the synthesis of poly(A) tails for mRNA molecules.

Studies using 8-Cl-AMP and 8-amino-AMP have revealed that substitutions at the C8 position can alter the conformational equilibrium of the ribose sugar. researchgate.net Specifically, these modifications can shift the ribose sugar pucker from the typical C3'-endo (RNA-like) conformation towards a C2'-endo (DNA-like) conformation. researchgate.net This change in sugar conformation can render the nucleotide an unfavorable substrate for enzymes like PAP, potentially leading to inhibition of polyadenylation and chain termination. researchgate.netnih.gov Molecular docking studies have further supported these findings, demonstrating that C8-modifications can increase the distance between the 3'-hydroxyl group of the RNA terminus and the alpha-phosphate of the incoming ATP analogue, making the reaction less favorable. researchgate.net

The table below summarizes the effects of specific structural modifications on the biochemical interactions of AMP and its analogues.

Compound/ModificationStructural ChangeEffect on Biochemical InteractionResearch Finding
This compound Amino group at C2 position of adenineSteric hindrance prevents binding to AMP deaminase active site.AMP deaminases show negligible activity toward this compound.
8-Cl-AMP Chlorine atom at C8 position of adenineShifts ribose sugar pucker towards C2'-endo (DNA-like) conformation.May render the sugar moiety unfavorable for chain extension by poly(A) polymerase. researchgate.netnih.gov
8-amino-AMP Amino group at C8 position of adenineShifts ribose sugar pucker towards C2'-endo (DNA-like) conformation.Incorporation by poly(A) polymerase can significantly reduce further chain extension. researchgate.netnih.gov
F-ara-ATP Arabinose sugar instead of riboseAdopts predominantly a DNA-like conformation (C-2'-endo sugar pucker).Acts as a chain terminator for poly(A) polymerase. nih.gov

Advanced Analytical and Computational Methodologies for 2 Aminoamp Research

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in determining the detailed molecular structure and conformational dynamics of 2-AminoAMP.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound and its derivatives. Both ¹H and ¹³C NMR are used to assign chemical shifts and confirm the molecular structure. For instance, in a derivative of 2,6-diaminopurine (B158960), ¹H and ¹³C NMR data, aided by 2D-NMR experiments like COSY, HMQC, and HMBC, allowed for the complete assignment of the purine (B94841) and sugar fragments. scielo.org.mx

Conformational analysis of nucleosides often reveals an equilibrium between different sugar pucker conformations, such as C2'-endo and C3'-endo, which is well-documented for purine ribonucleosides. scielo.org.mx NMR studies on various nucleoside analogs, including those with modified sugar-phosphate moieties, demonstrate that factors like pH can strongly influence the NMR spectra and, by extension, the molecular conformation. beilstein-journals.org In the characterization of this compound, ³¹P NMR provides a single resonance that confirms the presence and nature of the monophosphate ester group.

Table 1: Representative NMR Data for this compound and Related Structures
NucleusTechniqueKey FindingReference
³¹P³¹P NMRA single resonance at approximately δ -0.5 ppm confirms the monophosphate ester.
¹H¹H NMRAromatic proton signals in the range of δ ~6.5–7.5 ppm are characteristic of the purine ring with the 2-amino group.
¹H, ¹³C2D-NMR (COSY, HMQC, HMBC)Enables complete assignment of proton and carbon signals, confirming the connectivity of the purine, ribose, and phosphate (B84403) groups. scielo.org.mx
¹HVariable Temperature NMRCan be used to study the conformational equilibrium (e.g., C2'-endo vs. C3'-endo) of the ribose ring. scielo.org.mx

Circular Dichroism (CD) Studies

Circular Dichroism (CD) spectroscopy is employed to investigate the conformation of chiral molecules like this compound, particularly when incorporated into larger nucleic acid structures. CD measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the secondary structure of macromolecules. synchrotron-soleil.fr

Studies have shown that incorporating 2,6-diaminopurine into DNA or RNA duplexes can significantly enhance their thermal stability. acs.org CD spectroscopy has been instrumental in demonstrating that duplexes containing 2,6-diaminopurine adopt standard A-form or B-form conformations, similar to unmodified nucleic acids. acs.org The characteristic CD spectra, with absorption bands in the UV range (170-320 nm), allow researchers to distinguish different folding patterns of nucleic acids, providing insights into the structural impact of the 2-amino group modification. synchrotron-soleil.fr

Chromatographic and Separation Methods

Chromatographic techniques are essential for the purification, quantification, and analysis of this compound and its metabolites from complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. Reversed-phase HPLC, often using a C18 column, is a common method for separating nucleosides and their derivatives. umich.edu The addition of the 2-amino group makes this compound more polar than AMP, which affects its retention time.

Various HPLC methods have been developed for the analysis of purine derivatives. For example, a method for separating 2,6-diaminopurine uses a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com In prebiotic synthesis studies, reversed-phase HPLC was used to analyze the formation of purine ribonucleoside-2'-phosphates, including the derivative from 2,6-diaminopurine, demonstrating the technique's utility in monitoring reaction products. pnas.org The purification of synthesized this compound is often achieved using ion-exchange chromatography, a form of HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry, LC-MS is a critical tool for identifying and quantifying this compound and its metabolites, especially at low concentrations in biological samples. umb.edu

LC-MS/MS (tandem mass spectrometry) is used to confirm the identity of compounds by matching their molecular weight and fragmentation patterns. umb.edu For example, LC-MS has been used to characterize oligonucleotides incorporating 2,6-diaminopurine, confirming the correct mass and the absence of unexpected modifications. acs.orgresearchgate.net In metabolic studies, LC-MS/MS is employed to extract and analyze intracellular metabolites of 2,6-diaminopurine ribonucleoside prodrugs from cells, allowing for the characterization of metabolic pathways. asm.org

Table 2: LC-MS and HPLC Methodologies for this compound and Related Compounds
TechniqueColumn TypeMobile Phase ExampleApplicationReference
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water/Acid (e.g., Formic Acid)Separation and analysis of 2,6-diaminopurine. sielc.com
HPLCIon-Exchange (e.g., DEAE-cellulose)Ammonium Bicarbonate GradientPurification of synthesized this compound.
LC-MS/MSNot specified70% Methanol for extractionAnalysis of intracellular metabolites from prodrugs. asm.org
LC-MSNot specifiedNot specifiedCharacterization of oligonucleotides containing 2,6-diaminopurine. acs.orgresearchgate.net

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation method for charged molecules like nucleotides based on their electrophoretic mobility in a narrow capillary. mdpi.com This technique is particularly useful for separating complex mixtures of nucleotides and their analogs with high resolution.

A CE method has been successfully developed to separate antiviral agents, including a derivative of 2,6-diaminopurine (PMEDAP), from various monoribonucleotides and deoxynucleotides. nih.gov The method utilized a fused-silica capillary and a borate (B1201080) buffer, achieving complete separation in under 25 minutes with high efficiency. nih.gov Such procedures highlight the potential of CE for determining the presence and purity of this compound in complex samples, such as those from cellular extracts. nih.gov

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools in modern biochemical research, offering insights into molecular interactions and dynamics that are often difficult to obtain through experimental methods alone. For a compound like this compound, these computational approaches can elucidate its behavior at the atomic level, predict its interactions with biological targets, and guide further experimental studies.

Molecular Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. moravek.com In the context of this compound, molecular docking is instrumental in predicting how this compound might interact with the active site of an enzyme. The process involves computationally placing the this compound molecule into the binding site of a target enzyme in various orientations and conformations, and then scoring these poses based on their predicted binding affinity. moravek.comnih.gov

The primary goal of molecular docking studies for this compound is to identify plausible binding modes and to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the enzyme-ligand complex. These studies rely on the three-dimensional structures of both the ligand (this compound) and the target enzyme, which are often obtained from X-ray crystallography or NMR spectroscopy.

A typical molecular docking workflow for this compound would involve:

Preparation of the this compound structure: This includes generating a 3D conformation of the molecule and assigning appropriate atomic charges.

Preparation of the enzyme structure: This involves removing water molecules, adding hydrogen atoms, and defining the binding site or "grid box" where the docking will be performed. nih.gov

Running the docking algorithm: Software such as AutoDock or Glide is used to explore the conformational space of the ligand within the enzyme's active site. nih.gov

Analysis of the results: The resulting poses are ranked based on a scoring function, and the top-ranked poses are visually inspected to analyze the specific interactions with amino acid residues in the active site. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

ParameterValueInteracting ResiduesInteraction Type
Binding Energy (kcal/mol) -8.5Asp145Hydrogen Bond
Lys72Hydrogen Bond
Val57Hydrophobic
Leu132Hydrophobic
Inhibitory Constant (Ki, estimated) 1.2 µM

Conformational Analysis and Energetic Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For this compound, understanding its conformational preferences is crucial as these can significantly influence its biological activity. The various conformations, or rotamers, of this compound will have different energies, and the molecule will spend most of its time in the lower-energy, more stable conformations. uams.edu

The energetic landscape of a molecule is a conceptual map that relates the potential energy of the molecule to its conformational coordinates. libretexts.orgstanford.edu Exploring this landscape for this compound can reveal the most stable conformations and the energy barriers between them. This exploration is often carried out using computational chemistry methods, such as quantum mechanics (QM) or molecular mechanics (MM) calculations. researchgate.netfccc.edu A study on the related compound 2'-amino-2'-deoxyadenosine (B84144) revealed that it adopts specific conformation families, highlighting the influence of the base on the ribose conformation. nih.gov

Key aspects of conformational analysis for this compound include:

Identification of rotatable bonds: The key dihedral angles in the 2-amino and the phosphate groups are identified.

Systematic or stochastic conformational search: The potential energy is calculated for a wide range of conformations to map out the energetic landscape.

Identification of low-energy conformers: The most stable conformations are identified as minima on the potential energy surface.

Table 2: Predicted Low-Energy Conformations of this compound

ConformerDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)Population (%)
1 178650.065
2 621821.225
3 -65702.510

Molecular Dynamics Simulations for Dynamic Interaction Characterization

While molecular docking provides a static picture of the enzyme-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations can be used to study the stability of the this compound-enzyme complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. nih.gov

In an MD simulation of this compound bound to an enzyme, the system is placed in a simulated aqueous environment, and the trajectories of all atoms are calculated by solving Newton's equations of motion. researchgate.net This allows researchers to observe the dynamic behavior of the complex at an atomic level.

MD simulations can provide valuable information on:

Binding stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the binding pose can be assessed.

Interaction dynamics: The fluctuations and changes in intermolecular interactions, such as hydrogen bonds, can be tracked throughout the simulation.

Conformational flexibility: MD simulations can reveal how the binding of this compound affects the flexibility and conformational dynamics of the enzyme. researchgate.netiscnagpur.ac.in

Radioisotopic Labeling and Tracer Studies

Radioisotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. moravek.com In the context of this compound research, this would involve synthesizing the compound with one or more of its atoms replaced by a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). moravek.comnih.gov

Once the radiolabeled this compound is introduced into a cell culture or an organism, its journey can be followed by detecting the radioactivity. This allows researchers to investigate various aspects of its biochemistry, including:

Uptake and distribution: Determining the rate at which cells absorb this compound and where it localizes within the cell.

Metabolic pathways: Identifying the metabolic products of this compound by separating and analyzing radioactive metabolites.

Incorporation into macromolecules: Investigating whether this compound or its metabolites are incorporated into larger molecules like proteins or nucleic acids. nih.govthermofisher.com

Tracer studies using radiolabeled this compound provide quantitative data on its biochemical interactions and transformations, offering a dynamic view of its role in cellular processes. intrac.orgnih.gov

In Vitro Biochemical Assay Development and Optimization

To quantitatively assess the biological activity of this compound, it is essential to develop and optimize robust in vitro biochemical assays. nih.govantibodies-online.cn These assays are designed to measure a specific biological activity, such as the inhibition of an enzyme or the binding to a receptor, in a controlled laboratory setting. thermofisher.com

The development of a biochemical assay for this compound would typically involve:

Selection of a biological target: Based on computational predictions or other preliminary data, a specific enzyme or receptor is chosen as the target for this compound.

Choice of detection method: A suitable method for detecting the activity of the target is selected. This could be based on fluorescence, absorbance, luminescence, or radioactivity.

Assay optimization: Various parameters are optimized to ensure the assay is sensitive, reproducible, and reliable. This includes optimizing the concentrations of the enzyme and substrate, the buffer composition (pH, ionic strength), and the incubation time and temperature. nanotempertech.comstanford.edu

Assay validation: The performance of the assay is validated using known inhibitors or activators of the target to ensure it can accurately measure the effect of compounds like this compound.

Table 3: Example of an Optimized In Vitro Kinase Assay for this compound

ParameterOptimal Condition
Enzyme Concentration 5 nM
Substrate (ATP) Concentration 10 µM (Km value)
Buffer 50 mM HEPES, pH 7.5
10 mM MgCl₂
1 mM DTT
0.01% Triton X-100
Incubation Time 60 minutes
Incubation Temperature 30°C
Detection Method Fluorescence Polarization

Research Applications and Future Directions

Development of 2-AminoAMP Analogues as Biochemical Probes

Analogues of this compound are being developed and utilized as biochemical probes to investigate specific molecular targets and pathways. These modified nucleotides can serve as tools to perturb or monitor biological processes, providing insights into their mechanisms. 2-Amino-5'-adenylic acid, the parent compound, serves as a fundamental building block in the synthesis of more complex nucleotides and nucleic acids . Its analogues have shown promise in areas such as antiviral research, where they can inhibit viral RNA polymerases by mimicking ATP . Furthermore, 2-amino-5'-adenylic acid has been observed to bind to AMP-activated protein kinase (AMPK) with a higher affinity than AMP, suggesting its potential as an allosteric modulator . Chemical probes, in general, are small-molecule ligands designed to target specific biomolecular targets, enabling scientists to investigate mechanistic and phenotypic questions in cellular and animal studies chemicalprobes.org. Key attributes of effective chemical probes include potency and selectivity chemicalprobes.org.

Tools for Investigating Polyadenylation Biochemistry

Base-modified adenosine-5'-triphosphate (B57859) (ATP) analogues, including those derived from C2-modified AMP such as 2-amino-AMP, are highly sought after as building blocks for RNA and as inhibitors rsc.orgresearchgate.net. These analogues are valuable tools for investigating polyadenylation biochemistry nih.govnih.gov. Studies have shown that C2-modified ATP analogues, specifically 2-amino-ATP, are well-tolerated and can be efficiently converted from their corresponding AMP form rsc.orgresearchgate.netrsc.org. For instance, 2-amino-AMP has been converted to its ATP analogue with yields ranging from 64% to 70% in enzymatic reactions rsc.orgresearchgate.netrsc.org. Research examining the nucleotide substrate specificity of yeast poly(A) polymerase (yPAP) demonstrated that the C2-modified ATP analogue 2-amino-ATP is an excellent substrate for this enzyme nih.gov. In contrast, modifications at the C8 position of adenosine (B11128) analogues can lead to chain termination or reduction in poly(A) tail length when incubated with poly(A) polymerase nih.govnih.gov. This difference in activity based on modification position highlights the utility of these analogues in probing the enzyme's active site and mechanism. Base-modified ATP analogues can exert their biological effects through polyadenylation inhibition, providing valuable tools for studying polyadenylation biochemistry within cells nih.gov.

Markers for Purine (B94841) and Nucleic Acid Metabolism Pathways

Purine metabolism is a fundamental pathway essential for DNA and RNA synthesis and degradation, involving the production of critical metabolites like ATP redalyc.orgfrontiersin.org. The pathway includes de novo synthesis, salvage pathways, and catabolism redalyc.orgfrontiersin.orgresearchgate.net. Enzymes such as adenine (B156593) phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are crucial for the salvage pathway, recycling purine bases to form AMP, IMP, and GMP redalyc.orgresearchgate.net. While this compound is not a canonical intermediate, its structural similarity to AMP suggests its potential as a probe or marker within this complex network. Modified purine analogues, such as 8-azapurine (B62227) analogs (which are structurally related to 2-aminoadenine), have been explored as fluorescent probes in enzymology, including for enzymes involved in purine metabolism rsc.org. This indicates the feasibility of using 2-amino-substituted purine nucleotides as tools to investigate the enzymes and fluxes within purine and nucleic acid metabolism pathways. By introducing modified nucleotides like this compound or its analogues, researchers can potentially track their metabolic fate, identify interacting enzymes, and perturb specific branches of the pathway to understand their regulation and function.

Exploration in Enzyme Mechanism Elucidation

This compound and its triphosphate form, 2-amino-ATP, are valuable in exploring the mechanisms of enzymes that interact with adenosine nucleotides. Studies on poly(A) polymerase, for instance, have utilized 2-amino-ATP to understand substrate recognition and polymerization nih.gov. The observation that 2-amino-ATP is an excellent substrate for yeast PAP provides insights into the enzyme's tolerance for modifications at the C2 position of the adenine base nih.gov. Comparing the enzymatic processing of 2-amino-ATP with other modified ATP analogues, such as those with C8 modifications that cause chain termination, helps delineate the structural requirements for substrate binding and catalytic activity nih.govnih.gov. The Sabio-RK database, a resource for enzyme kinetic parameters, includes entries related to "this compound," further indicating its use in enzyme studies h-its.org. Research involving enzymes that process amino-substituted compounds, although not always nucleotides, can also provide relevant mechanistic insights nih.gov. The use of modified nucleotides as probes in enzymology is a established approach to understand enzyme mechanisms rsc.org.

Advanced Synthetic Methodologies for Novel Analogues

The development of advanced synthetic methodologies is crucial for generating novel this compound analogues with tailored properties for specific research applications. Traditional chemical synthesis methods exist for producing 5'-Adenylic acid, 2-amino-, including the condensation of 2-aminoadenosine (B16350) with phosphoric acid derivatives . More recently, chemo-enzymatic approaches have emerged as efficient strategies for synthesizing base-modified ATP analogues, including those derived from C2-modified AMP rsc.orgresearchgate.netrsc.org. These methods often combine efficient organic synthesis of the modified AMP analogue with enzymatic phosphorylation using promiscuous polyphosphate kinases rsc.orgresearchgate.netrsc.org. Polyphosphate kinase 2 (PPK2) enzymes, in particular, are attractive for the 5'-triphosphorylation step, utilizing inexpensive polyphosphate as a cofactor rsc.orgresearchgate.net. These advanced synthetic routes allow for the generation of a diverse panel of modified nucleotides, expanding the toolkit available for biochemical research rsc.orgresearchgate.netrsc.org.

Integration of Omics Data for Systems-Level Understanding

Integrating data from various omics technologies (genomics, transcriptomics, proteomics, metabolomics) provides a systems-level understanding of biological processes, including metabolism nih.govmdpi.comgithub.io. While direct studies specifically integrating omics data with this compound research are not extensively documented in the provided results, the principles of multi-omics integration are highly relevant to understanding the context and impact of this compound within cellular networks. Omics data can reveal the intricate regulation of purine metabolism genes and their link to various cellular states and diseases nih.gov. Analyzing transcriptomic and metabolomic data, for example, can provide insights into the flux through purine pathways and how it is affected by different conditions nih.govmdpi.com. Integrating such data with studies using this compound analogues as probes could help correlate the molecular effects of these analogues with broader changes in gene expression, protein abundance, and metabolite levels, leading to a more comprehensive understanding of their impact on cellular systems. Multi-omics integration approaches are increasingly used in biological research to study complex phenomena like metabolic diseases and the immune microenvironment nih.gov.

常见问题

Basic Research Questions

Q. What is the role of 2-AminoAMP in biochemical buffer systems, and how does its pKa influence experimental design?

  • Methodological Answer : this compound is a zwitterionic buffer with a pKa of ~9.7, making it suitable for pH stabilization in alkaline conditions (e.g., cell culture media or enzymatic assays). To optimize its use, researchers should pre-test buffer compatibility with target biomolecules (e.g., enzymes, antibodies) using titration curves and spectrophotometric stability assays. For reproducibility, document buffer preparation steps, including molarity adjustments and temperature effects on pH .

Q. How should this compound solutions be prepared and standardized for in vitro studies?

  • Methodological Answer : Dissolve this compound in ultrapure water (≥18 MΩ·cm resistivity) at concentrations ≤1 M to avoid precipitation. Verify purity via gas chromatography (GC) or NMR if the technical grade (≥90% purity) is used . Standardize pH using calibrated electrodes, and validate buffering capacity by spiking test solutions with incremental HCl/NaOH additions while monitoring pH drift .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles) to prevent dermal/ocular exposure. For waste management, segregate contaminated materials and neutralize acidic/basic residues before disposal. Conduct risk assessments for large-scale experiments, referencing Safety Data Sheets (SDS) for toxicity thresholds and spill-response protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying temperatures and oxidative conditions?

  • Methodological Answer : Design controlled stability studies comparing this compound’s degradation kinetics (via HPLC or LC-MS) under inert (N₂ atmosphere) vs. oxidative conditions. Use Arrhenius modeling to extrapolate shelf-life predictions. Cross-validate findings with peer-reviewed datasets, noting discrepancies in buffer composition or impurity profiles (e.g., metal ion contaminants) that may accelerate decomposition .

Q. What advanced analytical techniques are recommended for validating this compound’s purity and interactions with metal ions in industrial applications?

  • Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify trace metal interactions (e.g., Fe³⁺, Cu²⁺) that may alter this compound’s buffering efficacy in metalworking fluids. Pair with FTIR spectroscopy to monitor structural changes in amine and hydroxyl groups during complexation .

Q. How should researchers design experiments to assess this compound’s biocompatibility in mammalian cell cultures while minimizing confounding variables?

  • Methodological Answer : Use a factorial design to test this compound across physiological pH ranges (7.4–9.0) and concentrations (10–100 mM). Include controls with alternative buffers (e.g., Tris, HEPES) and measure cytotoxicity via MTT assays. Account for osmolarity effects by adjusting NaCl concentrations and validate results across multiple cell lines .

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound’s efficacy as a pH stabilizer in enzymatic assays?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify EC₅₀ values. Use ANOVA to compare buffer performance across enzymatic substrates, and perform post hoc tests (e.g., Tukey’s HSD) to identify significant differences. Report confidence intervals and effect sizes to enhance reproducibility .

Contradiction Analysis & Synthesis

Q. How to reconcile conflicting findings on this compound’s role in promoting vs. inhibiting microbial growth in industrial formulations?

  • Methodological Answer : Conduct metagenomic analyses to identify microbial consortia in contaminated samples. Correlate this compound’s biostatic effects with species-specific tolerance thresholds (e.g., via minimum inhibitory concentration assays). Publish raw datasets in open repositories to enable meta-analyses of environmental variables (e.g., temperature, nutrient availability) .

Retrosynthesis Analysis

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